2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide
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Overview
Description
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinyl group, a benzimidazolyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide typically involves multiple steps, including the formation of the pyridinyl and benzimidazolyl intermediates, followed by their coupling. Common synthetic routes may involve:
Formation of Pyridinyl Intermediate: This step may involve the reaction of 2-methyl-4-oxo-1(4H)-pyridine with methoxy reagents under controlled conditions.
Formation of Benzimidazolyl Intermediate: This step may involve the reaction of appropriate benzimidazole precursors with trifluoromethylating agents.
Coupling Reaction: The final step involves coupling the pyridinyl and benzimidazolyl intermediates using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the oxo groups within the pyridinyl and benzimidazolyl moieties.
Substitution: The compound can participate in substitution reactions, especially at the trifluoromethyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyridinyl and benzimidazolyl groups.
Industry: It may be used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridinyl and benzimidazolyl groups may interact with active sites or allosteric sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide: can be compared with other compounds containing pyridinyl, benzimidazolyl, and trifluoromethyl groups, such as:
Uniqueness
The uniqueness of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridinyl and benzimidazolyl groups provide opportunities for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C19H19F3N4O3 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H19F3N4O3/c1-12-9-15(27)16(29-2)10-25(12)11-17(28)23-7-8-26-14-6-4-3-5-13(14)24-18(26)19(20,21)22/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,28) |
InChI Key |
QYVCWHFLBSFSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)OC |
Origin of Product |
United States |
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